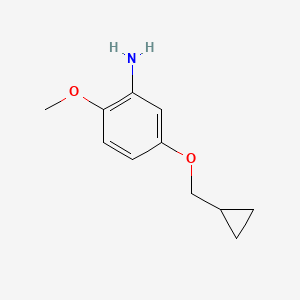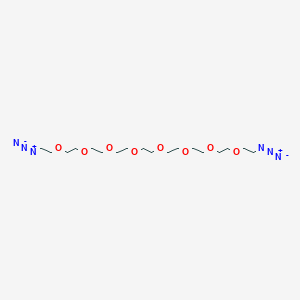
Azido-PEG8-Azide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azido-PEG8-Azide is a bifunctional polyethylene glycol (PEG) derivative that contains azide groups at both ends of the PEG chain. This compound is highly soluble in water and other solvents, making it a versatile reagent in various chemical and biological applications. The azide groups in this compound are reactive and can participate in click chemistry reactions, which are widely used for bioconjugation and material science .
Méthodes De Préparation
The synthesis of Azido-PEG8-Azide typically involves the reaction of polyethylene glycol with azide-containing reagents. One common method is the reaction of PEG with sodium azide in the presence of a catalyst. The reaction conditions often include mild temperatures and aqueous solvents to ensure high yield and purity . Industrial production methods may involve large-scale reactions in controlled environments to maintain consistency and quality .
Analyse Des Réactions Chimiques
Azido-PEG8-Azide undergoes several types of chemical reactions, including:
Click Chemistry Reactions: The azide groups react with alkynes in the presence of copper(I) or ruthenium catalysts to form stable triazole linkages.
Reduction Reactions: The azide groups can be reduced to amines using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution Reactions: The azide groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common reagents used in these reactions include copper(I) catalysts, ruthenium catalysts, lithium aluminum hydride, and various nucleophiles. The major products formed from these reactions are triazoles, amines, and substituted derivatives .
Applications De Recherche Scientifique
Azido-PEG8-Azide has numerous applications in scientific research, including:
Mécanisme D'action
The primary mechanism of action for Azido-PEG8-Azide involves its participation in click chemistry reactions. The azide groups react with alkynes to form triazole linkages, which are stable and biocompatible. This reaction is highly efficient and proceeds under mild conditions, making it suitable for various applications. The PEG chain in this compound enhances the solubility and reduces the immunogenicity of the target molecules .
Comparaison Avec Des Composés Similaires
Azido-PEG8-Azide is unique due to its bifunctional nature and the presence of azide groups at both ends of the PEG chain. Similar compounds include:
Azido-PEG4-Azide: A shorter PEG chain with similar reactivity but different solubility and hydrodynamic properties.
Azido-PEG24-Azide: A longer PEG chain that provides greater flexibility and spacing between functional groups.
Azido-PEG7-Amine: Contains an azide group and an amine group, offering different reactivity and applications.
These compounds share similar reactivity patterns but differ in their physical properties and specific applications, highlighting the versatility of PEG derivatives in scientific research .
Propriétés
IUPAC Name |
1-azido-2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36N6O8/c19-23-21-1-3-25-5-7-27-9-11-29-13-15-31-17-18-32-16-14-30-12-10-28-8-6-26-4-2-22-24-20/h1-18H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLSWPTOPFFQZHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36N6O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
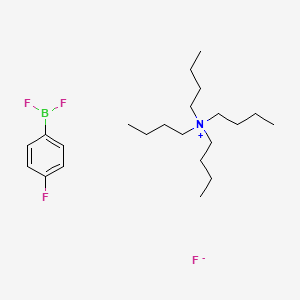
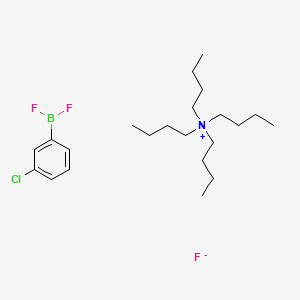
![azane;6-[6-carboxy-2-[(11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl)oxy]-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid;hydrate](/img/structure/B8252009.png)
![Pentasodium;4-[[3-[(2,4-disulfonatophenyl)carbamoyl]-5-[[3-[(2,4-disulfonatophenyl)carbamoyl]-5-[(2-sulfanyl-4-sulfonatophenyl)carbamoyl]phenyl]carbamoylamino]benzoyl]amino]benzene-1,3-disulfonate](/img/structure/B8252026.png)
![3-Methoxy-2-methyl-4-(methylamino)-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-9,11,14,19,22,24,27-heptaen-16-one](/img/structure/B8252033.png)
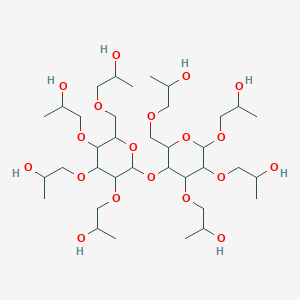
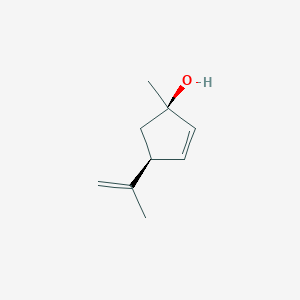

![1-Methyl-1,6-diazaspiro[3.4]octane dihydrochloride](/img/structure/B8252051.png)
![2-Azaspiro[3.3]heptan-7-ol;2,2,2-trifluoroacetic acid](/img/structure/B8252053.png)

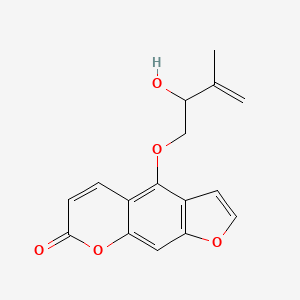
![6H-Benzofuro[3,2-c][1]benzopyran-3,10-diol, 6a,11a-dihydro-9-methoxy-, (6aS,11aS)-](/img/structure/B8252077.png)
